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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-1,1-d2 is a deuterated isotopologue of n-propanol, where two hydrogen atoms on
the first carbon atom (C1) are replaced with deuterium atoms. This selective isotopic labeling
makes it a valuable tool in various scientific disciplines, including mechanistic studies of
chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal
standard in mass spectrometry-based analyses. Its chemical and physical properties are
similar to that of its non-deuterated counterpart, but the presence of deuterium provides a

unique spectroscopic signature.

Physicochemical Properties

The key physicochemical properties of 1-Propanol-1,1-d2 are summarized in the table below.
These values are primarily sourced from commercial supplier data.[1][2][3]
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Property Value

CAS Number 40422-04-6

Linear Formula CHsCH2CD20H[1][3]

Molecular Weight 62.11 g/mol [1][3]

Appearance Colorless liquid

Boiling Point 97 °C (lit)[1][2]

Melting Point -127 °C (Iit.)[1][2]

Density 0.830 g/mL at 25 °C[1][3]

Flash Point 15 °C (59.0 °F) - closed cup[1][3]

Isotopic Purity =98 atom % DJ[1][2]
Synthesis

A common and effective method for the synthesis of 1-Propanol-1,1-d2 is the reduction of a
suitable propanoic acid derivative, such as an ester, with a deuterated reducing agent. The
following protocol describes the synthesis via the reduction of ethyl propionate using Lithium
Aluminum Deuteride (LiAIDa4).

Experimental Protocol: Reduction of Ethyl Propionate
with LiAlDa4

Reaction Scheme:

CH3CH2COOCH2CHs + LiAIDa4 - CH3CH2CD20H + LiAI(OCH2CHs)4
Materials:

o Ethyl propionate

e Lithium Aluminum Deuteride (LiAIDa4)

e Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous sodium sulfate

1M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is
charged with a suspension of Lithium Aluminum Deuteride in anhydrous diethyl ether. The
flask is cooled to 0 °C in an ice bath.

Addition of Ester: A solution of ethyl propionate in anhydrous diethyl ether is added dropwise
to the stirred suspension of LiIAID4 at a rate that maintains the reaction temperature below 10
°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for 2-4 hours to ensure complete reduction.

Quenching: The reaction mixture is cooled in an ice bath. The excess LiAlDa4 is cautiously
guenched by the slow, dropwise addition of water, followed by 15% aqueous sodium
hydroxide, and then more water.

Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined
organic phases are washed with 1M HCI, saturated sodium bicarbonate solution, and brine.

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered,
and the solvent is removed by distillation. The resulting crude 1-Propanol-1,1-d2 is then
purified by fractional distillation.

Safety Note: Lithium Aluminum Deuteride reacts violently with water and protic solvents. All

manipulations must be carried out under strictly anhydrous conditions.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 1-Propanol-1,1-d2.
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Spectroscopic Data (Predicted)

While experimental spectra for 1-Propanol-1,1-d2 are not readily available in public databases,
its spectroscopic features can be reliably predicted based on the known spectra of 1-propanol
and the principles of isotopic substitution.

'H NMR Spectroscopy

The *H NMR spectrum of 1-Propanol-1,1-d2 will be significantly different from that of 1-
propanol at the C1 position.

CHs (C3): Atriplet at approximately 0.9 ppm, coupled to the C2 protons.

CHz (C2): A quartet at approximately 1.6 ppm, coupled to the C3 protons. The coupling to
the deuterons at C1 will likely not be resolved in a standard *H spectrum.

CD20H (C1): The signal for the protons at the C1 position will be absent.

OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

3C NMR Spectroscopy

The 13C NMR spectrum will show three main signals.
e C3 (CHs): A signal at approximately 10 ppm.
e C2 (CH2): Asignal at approximately 26 ppm.

o C1 (CD2): A signal at approximately 64 ppm. Due to the coupling with two deuterium atoms
(spin 1=1), this signal will appear as a quintet (2nl+1 = 221+1 = 5).

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum compared to 1-propanol will be the C-D
stretching vibrations.

e O-H stretch: A broad band around 3300-3400 cm™1.

e C-H stretch: Bands in the region of 2850-3000 cm—1.
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e C-D stretch: The characteristic C-D stretching vibrations are expected to appear in the region
of 2100-2200 cm~1, which is a region with few other absorptions. This is a key diagnostic
feature.

e C-O stretch: A band around 1050-1070 cm™1.

Safety Information

1-Propanol-1,1-d2 is a flammable liquid and can cause serious eye damage. It may also cause
drowsiness or dizziness.[1][2] Standard laboratory safety precautions should be taken when
handling this compound.

Precautionary

Hazard GHS Pictogram Hazard Statement
Statement
P210: Keep away
) from heat, hot
H225: Highly
o o surfaces, sparks,
Flammable Liquid GHSO02 (Flame) flammable liquid and
open flames and other
vapour.[1][2]

ignition sources. No
smoking.[1][2]

P280: Wear protective

_ gloves/protective
) ) H318: Causes serious )
Serious Eye Damage GHSO05 (Corrosion) clothing/eye
eye damage.[1][2] ]
protection/face

protection.[1][2]

P305+P351+P338: IF
IN EYES: Rinse

cautiously with water
- ) H336: May cause )
Specific Target Organ GHSO07 (Exclamation ) for several minutes.
. drowsiness or
Toxicity Mark) o Remove contact
dizziness.[1][2] )
lenses, if present and

easy to do. Continue
rinsing.[1][2]

Applications
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The primary applications of 1-Propanol-1,1-d2 stem from its isotopic labeling.

e Mechanistic Studies: Used as a tracer to investigate reaction mechanisms involving the C-H
bonds at the C1 position of propanol.

e Metabolic Studies: In drug development, it can be used to study the metabolic fate of
propanol-containing moieties, as the deuterium label allows for tracking by mass
spectrometry.

e [nternal Standard: Its distinct mass allows it to be used as an internal standard for the
quantification of 1-propanol and related compounds in complex matrices.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for identifying 1-Propanol-1,1-d2 based on its
predicted spectroscopic data.
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Caption: Spectroscopic identification of 1-Propanol-1,1-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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